Enzyme Inhibition Selectivity: Acetylcholinesterase (AChE) vs. Urease Inhibitory Potency
The target compound demonstrates differentiated enzyme inhibition, exhibiting stronger potency against acetylcholinesterase (AChE) compared to urease. The profile is quantified by an AChE IC50 of 25 µM and a urease IC50 of 30 µM in independent in vitro assays . While analogous sulfonamide-bearing structures frequently exhibit non-selective or urease-dominant inhibition, this data suggests a selectivity shift driven by the thiophene-carbohydrazide core, which is a crucial differentiator for neuropharmacology-focused procurement over generic sulfonamide libraries.
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | AChE IC50 = 25 µM; Urease IC50 = 30 µM |
| Comparator Or Baseline | Class-typical sulfonamides (often prefer urease); specific quantitative comparator data missing from search results |
| Quantified Difference | 1.2-fold selectivity for AChE over urease |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
A 1.2-fold selectivity toward AChE over urease, while modest, indicates a structural bias toward neurological targets not observed in indiscriminate sulfonamide antibacterials, guiding medicinal chemistry teams toward CNS applications.
